4-chloro-5-iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine

Catalog No.
S1902844
CAS No.
213744-81-1
M.F
C9H9ClIN3
M. Wt
321.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-chloro-5-iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrim...

CAS Number

213744-81-1

Product Name

4-chloro-5-iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine

IUPAC Name

4-chloro-5-iodo-7-propan-2-ylpyrrolo[2,3-d]pyrimidine

Molecular Formula

C9H9ClIN3

Molecular Weight

321.54 g/mol

InChI

InChI=1S/C9H9ClIN3/c1-5(2)14-3-6(11)7-8(10)12-4-13-9(7)14/h3-5H,1-2H3

InChI Key

KJHYDYATVCGFKG-UHFFFAOYSA-N

SMILES

CC(C)N1C=C(C2=C1N=CN=C2Cl)I

Canonical SMILES

CC(C)N1C=C(C2=C1N=CN=C2Cl)I

4-Chloro-5-iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine class. This compound is characterized by the presence of a pyrrole and pyrimidine ring, which are fused together, along with chlorine and iodine substituents at the 4 and 5 positions, respectively. The isopropyl group is located at the 7 position of the pyrrolo ring. Its molecular formula is C9H9ClIN3C_9H_9ClIN_3 and it has a molar mass of approximately 305.55 g/mol .

There is no scientific research available on the mechanism of action of CIP.

  • Due to the lack of research on CIP, no specific safety information is available. However, similar halogenated heterocycles can exhibit toxicity and should be handled with appropriate precautions.
Typical of pyrrolo[2,3-d]pyrimidines:

  • Electrophilic Substitution: For instance, it can undergo electrophilic fluorination using Selectfluor to yield 4-chloro-5-fluoropyrrolo[2,3-d]pyrimidine.
  • Nucleophilic Substitution: The iodine substituent can be replaced by nucleophiles under appropriate conditions.
  • Cyclization Reactions: It can also be involved in cyclization reactions to form more complex structures, particularly during synthesis processes involving amidines and other reactive intermediates .

Several synthetic routes have been reported for the preparation of 4-chloro-5-iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine:

  • α-Alkylation Method: This involves an initial α-alkylation reaction using diethyl malonate and allyl bromide followed by cyclization with amidines to form the desired pyrrolo structure.
  • Cyclization with Thiourea: Another method includes using cyanoacetate and bromoacetaldehyde diethyl acetal as starting materials, which undergo multiple steps including cyclization with thiourea under alkaline conditions .
  • Cu-Catalyzed Reactions: Copper-catalyzed reactions have also been utilized for synthesizing related compounds within this class.

4-Chloro-5-iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine is primarily used as a pharmaceutical intermediate. It plays a crucial role in the synthesis of Tofacitinib citrate and potentially other therapeutic agents targeting inflammatory diseases. Its unique structure may also allow for further derivatization to enhance biological activity or selectivity against specific targets .

Several compounds share structural similarities with 4-chloro-5-iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine. Here’s a comparison highlighting their uniqueness:

Compound NameSimilarityUnique Features
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine0.79Lacks iodine; methyl group instead of isopropyl
4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine0.84Methyl group at position 2 instead of isopropyl
5-Iodo-7H-pyrrolo[2,3-d]pyrimidine0.78No chlorine; iodine at position 5
4-Chloro-7-cyclopentyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine0.77Cyclopentyl group at position 7
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine0.76No iodine; simpler structure

These comparisons illustrate that while many compounds share similar core structures, the specific substitutions significantly influence their chemical properties and potential applications in medicinal chemistry.

XLogP3

2.9

Wikipedia

4-Chloro-5-iodo-7-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine

Dates

Last modified: 08-16-2023

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